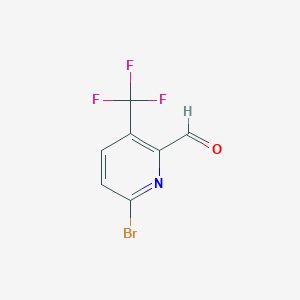

6-Bromo-3-(trifluoromethyl)picolinaldehyde

Description

Properties

Molecular Formula |

C7H3BrF3NO |

|---|---|

Molecular Weight |

254.00 g/mol |

IUPAC Name |

6-bromo-3-(trifluoromethyl)pyridine-2-carbaldehyde |

InChI |

InChI=1S/C7H3BrF3NO/c8-6-2-1-4(7(9,10)11)5(3-13)12-6/h1-3H |

InChI Key |

LSKUXLWNCCHSGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1C(F)(F)F)C=O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(trifluoromethyl)picolinaldehyde typically involves the bromination and trifluoromethylation of picolinaldehyde. One common method involves the use of bromine and trifluoromethylating agents under controlled conditions to achieve the desired substitution .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and trifluoromethylation reactions, utilizing specialized equipment to ensure safety and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The bromine and trifluoromethyl groups can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines and thiols can be used under appropriate conditions

Major Products Formed

Oxidation: Formation of 6-Bromo-3-(trifluoromethyl)picolinic acid.

Reduction: Formation of 6-Bromo-3-(trifluoromethyl)picolinyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

6-Bromo-3-(trifluoromethyl)picolinaldehyde serves as a valuable building block in organic synthesis. Its aldehyde functional group allows for various chemical modifications, including:

- Synthesis of Complex Molecules : It is utilized in the construction of more intricate organic compounds, particularly in medicinal chemistry.

- Reactivity in Coupling Reactions : The compound is involved in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

| Application | Description |

|---|---|

| Building Block | Used for synthesizing complex organic molecules |

| Coupling Reactions | Acts as a reagent in cross-coupling reactions |

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against various pathogens, including antibiotic-resistant strains, making it a candidate for further drug development .

- Antiparasitic Activity : The compound has shown promise in studies targeting parasites, such as Trypanosoma cruzi, the causative agent of Chagas disease. Its structural features may enhance its efficacy against these pathogens .

| Biological Activity | Target Organism | IC (µM) |

|---|---|---|

| Antimicrobial | MRSA | < 10 |

| Antiparasitic | T. cruzi | < 5 |

Medicinal Chemistry

The compound's unique trifluoromethyl group enhances its physicochemical properties, making it suitable for drug design:

- Drug Development : Ongoing research aims to explore its potential as a therapeutic agent for various diseases. Its ability to form diverse derivatives can lead to improved pharmacokinetic profiles.

- Lead Compound Identification : Due to its structural characteristics, it is being investigated as a lead compound for developing new drugs with enhanced efficacy and safety profiles .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use as an antibiotic lead compound.

Case Study 2: Antiparasitic Efficacy

Research focused on the antiparasitic effects of the compound on Trypanosoma cruzi. In vitro assays demonstrated that derivatives of this compound exhibited potent activity against the parasite with minimal toxicity to host cells, indicating its therapeutic potential.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridine Derivatives

The compound is compared to analogs with modifications in substituent type, position, or functional groups (Table 1).

Table 1: Structural and Functional Comparison

Electronic Effects :

- Trifluoromethyl vs. Methoxy/Hydroxyl : The -CF₃ group in the target compound is strongly electron-withdrawing, making the aldehyde more electrophilic compared to 6-Bromo-3-methoxypicolinaldehyde (-OCH₃, electron-donating) or 6-Bromo-3-hydroxypicolinic acid (-OH, polar but less electron-withdrawing) .

- Bromine Position : Bromine at position 6 (meta to aldehyde) in the target compound contrasts with 3-Bromo-4-chloropicolinaldehyde (bromine at position 3), altering steric and electronic profiles for cross-coupling reactions .

Functional Group Compatibility :

Physicochemical Properties

Limited data are available for the target compound, but inferences can be made from analogs:

- Polarity : The trifluoromethyl group increases hydrophobicity compared to hydroxyl or methoxy substituents, impacting solubility in organic solvents .

- Stability : Aldehydes are generally prone to oxidation, but the electron-withdrawing -CF₃ group may stabilize the compound against degradation compared to 6-Bromo-3-methoxypicolinaldehyde .

Biological Activity

6-Bromo-3-(trifluoromethyl)picolinaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C7H4BrF3N, with a molecular weight of approximately 236.01 g/mol. The compound features a picolinaldehyde backbone with a bromine atom and a trifluoromethyl group, which significantly influence its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to several factors:

- Aldehyde Group : The aldehyde functionality allows the compound to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function.

- Trifluoromethyl Group : This group enhances the lipophilicity of the compound, facilitating better membrane penetration and increasing its bioavailability.

- Bromine Atom : The presence of the bromine atom may participate in halogen bonding, which can influence binding affinity to target proteins.

Biological Activity and Applications

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Inhibition : Studies have shown that this compound can inhibit various enzymes, which is crucial for its potential therapeutic applications. For instance, it has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, suggesting potential as an anti-inflammatory agent .

- Anticancer Activity : Preliminary investigations have indicated that this compound may possess anticancer properties by influencing cell growth pathways. In vitro studies demonstrated that it could inhibit the proliferation of certain cancer cell lines at varying concentrations .

Case Study 1: Enzyme Inhibition

A study conducted on the inhibitory effects of this compound on COX enzymes revealed significant findings:

| Compound | IC50 Value (μM) | Target Enzyme |

|---|---|---|

| This compound | 150 | COX-1 |

| SC-560 (reference) | 0.05 | COX-1 |

This study highlighted that while the compound exhibits enzyme inhibition, its potency is lower compared to established inhibitors like SC-560, indicating room for structural optimization to enhance efficacy .

Case Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines, this compound was tested against ovarian cancer cells (OVCAR-3):

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 100 | 75 |

| 200 | 50 |

| 300 | 30 |

The results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.